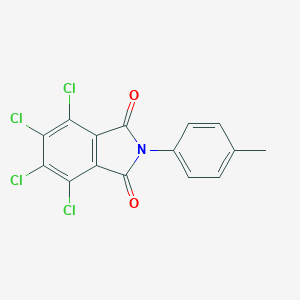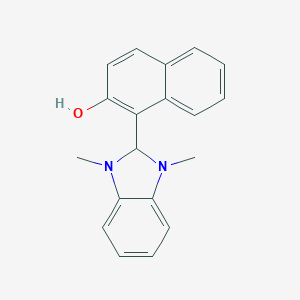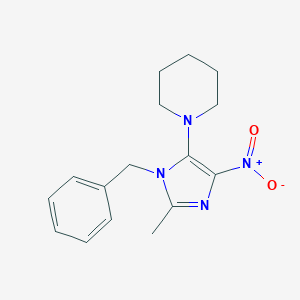
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of isoindole derivatives, which are characterized by a fused ring system containing nitrogen
Preparation Methods
The synthesis of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the chlorination of a suitable isoindole precursor, followed by the introduction of the 4-methylphenyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong chlorinating agents and Lewis acids as catalysts to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that this compound exhibits biological activity, making it a candidate for the development of new pharmaceuticals. It has been investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Due to its biological activity, the compound is being explored for therapeutic applications. Studies have focused on its ability to inhibit certain enzymes or pathways involved in disease progression.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, such as the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting normal cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell growth or proliferation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
4,5,6,7-Tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione can be compared with other isoindole derivatives, such as:
4,5,6,7-tetrachloro-2-phenyl-1H-isoindole-1,3(2H)-dione: This compound lacks the 4-methyl group, which may affect its reactivity and biological activity.
4,5,6,7-tetrachloro-2-(4-methoxyphenyl)-1H-isoindole-1,3(2H)-dione: The presence of a methoxy group instead of a methyl group can influence the compound’s chemical properties and interactions with biological targets.
4,5,6,7-tetrachloro-2-(4-nitrophenyl)-1H-isoindole-1,3(2H)-dione: The nitro group introduces additional reactivity, potentially leading to different biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
56016-12-7 |
|---|---|
Molecular Formula |
C15H7Cl4NO2 |
Molecular Weight |
375g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H7Cl4NO2/c1-6-2-4-7(5-3-6)20-14(21)8-9(15(20)22)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
IAUZEQNFBSIHQK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Chloro-3-(1,3-dioxoisoindol-2-yl)-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B377241.png)
![4-[(benzylsulfanyl)(phenyl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B377242.png)
![N-{2-[(4-chlorophenyl)sulfanyl]-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B377243.png)


![3-[(2-Aminophenyl)sulfanyl]-3-(3-bromophenyl)-1-(4-bromophenyl)-1-propanone](/img/structure/B377250.png)
![(3Z)-3-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-chromene-2,4(3H)-dione](/img/structure/B377251.png)
![N-[morpholin-4-yl(diphenyl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B377252.png)

![7-(diethylamino)-3-[2-(2-phenylvinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B377254.png)


